molecular formula C12H13N3O3 B1485335 (2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 2098157-36-7

(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No.: B1485335
CAS No.: 2098157-36-7
M. Wt: 247.25 g/mol
InChI Key: WYXGBALAZFLPHM-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid” is a compound with the IUPAC name (2E)-3-(3,5-dimethyl-4-isoxazolyl)-2-propenoic acid . It has a molecular weight of 167.16 . The compound is a powder at room temperature .


Synthesis Analysis

While specific synthesis methods for this compound were not found, oxazole derivatives have been synthesized and used as intermediates for the creation of new chemical entities in medicinal chemistry .


Molecular Structure Analysis

The compound is an oxazole derivative, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 167.16 . The InChI code for the compound is 1S/C8H9NO3/c1-5-7(3-4-8(10)11)6(2)12-9-5/h3-4H,1-2H3,(H,10,11)/b4-3+ .

Scientific Research Applications

Synthesis and Transformations

Researchers have developed methods for synthesizing derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid, including the synthesis of functional derivatives. These derivatives have been used for further transformations, enabling the introduction of various residues into oxazole rings and facilitating the exploration of their chemical properties and potential applications (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

Chemical Reactions and Derivatives

The compound "4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole" was prepared through a nucleophilic substitution reaction, showcasing the chemical versatility and the potential for creating diverse derivatives from the base structure for various applications (Hajib, Alami, Faraj, & Aouine, 2019).

Potential Anticancer and Antimicrobial Applications

The synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents indicates the potential biomedical applications of these compounds. Through various synthetic routes, researchers have created compounds that exhibit promising anticancer and antimicrobial activities, highlighting the therapeutic potential of derivatives related to "(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid" (Katariya, Vennapu, & Shah, 2021).

Novel Synthetic Routes and Applications

Explorations into the lithiation of five-membered heteroaromatic compounds have provided insights into novel synthetic routes and mechanisms. These studies contribute to a deeper understanding of the chemical behavior of compounds related to "this compound" and their potential for generating a wide array of structurally diverse derivatives for various scientific applications (Micetich, 1970).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Oxazole derivatives have been gaining attention due to their increasing importance in the field of medicinal chemistry . They have been synthesized and screened for various biological activities . Future research may continue to explore the therapeutic potentials of oxazole scaffolds .

Properties

IUPAC Name

(E)-3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-8-11(9(2)18-14-8)7-15-6-10(5-13-15)3-4-12(16)17/h3-6H,7H2,1-2H3,(H,16,17)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXGBALAZFLPHM-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=C(C=N2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)CN2C=C(C=N2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Reactant of Route 2
(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Reactant of Route 3
Reactant of Route 3
(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Reactant of Route 4
(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Reactant of Route 5
(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.